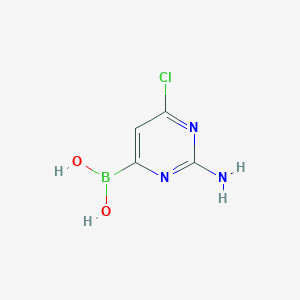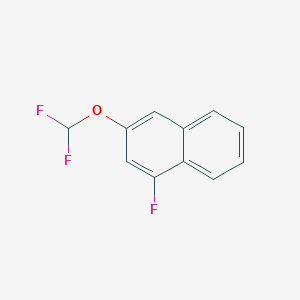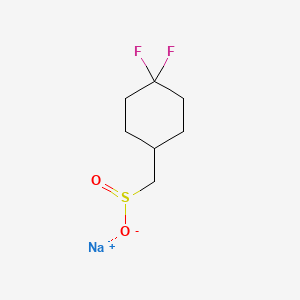
Sodium (4,4-difluorocyclohexyl)methanesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (4,4-difluorocyclohexyl)methanesulfinate is an organosulfur compound that belongs to the class of sodium sulfinates. These compounds are known for their versatility in various chemical reactions and applications. The presence of the 4,4-difluorocyclohexyl group adds unique properties to this compound, making it valuable in both research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (4,4-difluorocyclohexyl)methanesulfinate typically involves the reaction of 4,4-difluorocyclohexylmethanesulfonyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity. The general reaction scheme is as follows:
4,4-difluorocyclohexylmethanesulfonyl chloride+sodium sulfite→sodium (4,4-difluorocyclohexyl)methanesulfinate+by-products
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of catalysts and advanced purification techniques ensures the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Sodium (4,4-difluorocyclohexyl)methanesulfinate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Sodium (4,4-difluorocyclohexyl)methanesulfonate.
Reduction: 4,4-difluorocyclohexylmethanesulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium (4,4-difluorocyclohexyl)methanesulfinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium (4,4-difluorocyclohexyl)methanesulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the sulfinyl group allows it to participate in redox reactions, while the 4,4-difluorocyclohexyl group provides steric and electronic effects that influence its reactivity. Molecular targets and pathways include interactions with enzymes and proteins in biological systems, where it may modulate activity through covalent modification.
Comparison with Similar Compounds
Similar Compounds
- Sodium methanesulfinate
- Sodium (4-methoxyphenyl)methanesulfinate
- Sodium (2,4-dichlorophenyl)methanesulfinate
Uniqueness
Sodium (4,4-difluorocyclohexyl)methanesulfinate is unique due to the presence of the 4,4-difluorocyclohexyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs, and it may exhibit different biological activities.
Properties
Molecular Formula |
C7H11F2NaO2S |
|---|---|
Molecular Weight |
220.21 g/mol |
IUPAC Name |
sodium;(4,4-difluorocyclohexyl)methanesulfinate |
InChI |
InChI=1S/C7H12F2O2S.Na/c8-7(9)3-1-6(2-4-7)5-12(10)11;/h6H,1-5H2,(H,10,11);/q;+1/p-1 |
InChI Key |
RPNZFMHYXWLFDX-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(CCC1CS(=O)[O-])(F)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


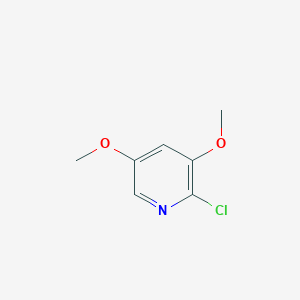
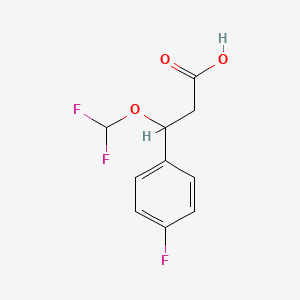
![Thiazolo[4,5-b]pyridine,2-(methylsulfonyl)-6-(trifluoromethyl)-](/img/structure/B12956333.png)


![Methyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B12956350.png)
![(R)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B12956356.png)
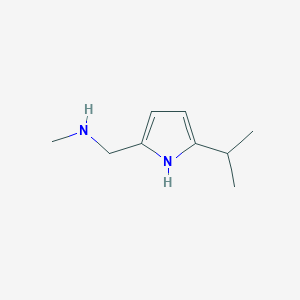

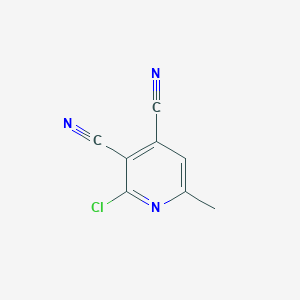
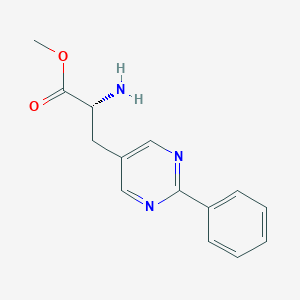
![3-(3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12956381.png)
